molecular formula C15H20IN B13888449 1-Iodo-3-methylbutane;4-methylquinoline CAS No. 94319-01-4

1-Iodo-3-methylbutane;4-methylquinoline

Cat. No.: B13888449
CAS No.: 94319-01-4
M. Wt: 341.23 g/mol
InChI Key: DLWVKDUJPOUJCB-UHFFFAOYSA-N
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Description

Contextualization of 1-Iodo-3-methylbutane (B1583052) within Alkane Halogenation and Organic Synthesis Methodologies

The synthesis and utility of 1-Iodo-3-methylbutane are best understood within the context of alkane halogenation and its role as a reactive substrate in synthetic methodologies.

Alkane Halogenation and Synthesis:

Direct halogenation of alkanes with iodine is generally an unfavorable process as the reaction is reversible and thermodynamically disfavored. Consequently, iodoalkanes like 1-Iodo-3-methylbutane are typically prepared from other alkyl halides through halogen exchange reactions. The most prominent of these is the Finkelstein reaction , an SN2 process where an alkyl chloride or bromide is treated with a solution of sodium iodide in acetone. iitk.ac.inwikipedia.org The reaction's success hinges on the differential solubility of the halide salts; sodium iodide is soluble in acetone, whereas the resulting sodium chloride or bromide is not, thus driving the equilibrium towards the formation of the iodoalkane. wikipedia.orgorganic-chemistry.org For instance, 1-Iodo-3-methylbutane is efficiently synthesized by treating 1-bromo-3-methylbutane (B150244) with sodium iodide in acetone.

The reactivity of haloalkanes is heavily dependent on the strength of the carbon-halogen bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive in nucleophilic substitution reactions. crunchchemistry.co.ukstudymind.co.uk This high reactivity is a key attribute of 1-Iodo-3-methylbutane in organic synthesis.

Interactive Data Table: Haloalkane Bond Enthalpy and Reactivity

Halogen (X)C-X Bond Enthalpy (kJ/mol)Relative Rate of Reaction (vs. C-Cl)
F452~0
Cl3391
Br28550
I213100

Utility in Organic Synthesis:

1-Iodo-3-methylbutane serves as a versatile precursor in several key organic transformations due to the lability of the carbon-iodine bond.

Grignard Reagent Formation: Like other primary alkyl halides, it readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, isopentylmagnesium iodide. mnstate.edubyjus.com This organometallic compound is a powerful nucleophile and strong base, widely used for creating new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. byjus.comwisc.edu

Williamson Ether Synthesis: This compound is an effective alkylating agent in the Williamson ether synthesis, a method for preparing ethers. francis-press.comwikipedia.org In this SN2 reaction, an alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of 1-Iodo-3-methylbutane and displacing the iodide ion to form an ether. wikipedia.orgorganicchemistrytutor.com The reaction is favored with primary alkyl halides like 1-Iodo-3-methylbutane to minimize competing elimination reactions. wikipedia.org

Significance of 4-Methylquinoline (B147181) as a Heterocyclic Scaffold in Advanced Organic Chemistry

4-Methylquinoline, also known as lepidine, is a derivative of quinoline (B57606), a heterocyclic aromatic compound where a benzene (B151609) ring is fused to a pyridine (B92270) ring. nih.gov The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with a wide range of biological activities. nih.govrsc.org

The significance of the quinoline scaffold stems from its presence in numerous natural alkaloids (e.g., quinine) and synthetic compounds with diverse pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities. nih.govrsc.orgorientjchem.org The ability to functionalize the quinoline ring at various positions allows chemists to modulate the biological and physical properties of the resulting molecules. frontiersin.orgnih.gov

4-Methylquinoline itself is a key building block and starting material for more complex molecules. intersurfchem.org For example, it is used in the synthesis of cyanine (B1664457) dyes and as an intermediate in the production of pharmaceuticals. ca.gov Its synthesis is often achieved through classic named reactions like the Doebner-von Miller reaction , which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, or modifications thereof. researchgate.netwikipedia.orgnih.gov The presence of the methyl group at the 4-position provides a site for further chemical modification while influencing the electronic properties of the heterocyclic ring system.

Interactive Data Table: Examples of Pharmacological Activities of Quinoline Derivatives

Activity TypeExample Drug/Compound ClassReference
AntimalarialChloroquine, Quinine rsc.org
AntibacterialFluoroquinolones (e.g., Ciprofloxacin) rsc.org
AnticancerCamptothecin, Topotecan rsc.org
Anti-inflammatory2-(Furan-2-yl)-4-phenoxy-quinoline derivatives nih.gov
AntiviralSaquinavir (contains quinoline-like structure) nih.gov
AntitubercularBedaquiline rsc.org

Historical and Contemporary Trajectories in the Study of Iodoalkanes and Quinoline Derivatives

The study of both iodoalkanes and quinolines has a rich history dating back to the 19th century, with research trajectories that have evolved significantly over time.

Iodoalkanes:

The field of organoiodine chemistry began to take shape in the mid-to-late 1800s. Organoiodine compounds were utilized in early synthetic reactions like the Williamson ether synthesis (1850). wikipedia.orgacs.org A significant milestone was the preparation of the first stable polyvalent organoiodine compound, (dichloroiodo)benzene, by C. H. C. Willgerodt in 1886. acs.orgwiley-vch.de Throughout the late 19th and early 20th centuries, numerous other polyvalent iodine compounds were prepared. wiley-vch.de While early work focused on the fundamental reactivity of simple iodoalkanes, contemporary research often involves the use of more complex organoiodine reagents, particularly hypervalent iodine compounds, which have become powerful and selective oxidizing agents in modern organic synthesis. acs.orgwiley-vch.de

Quinoline Derivatives:

Quinoline was first extracted from coal tar in 1834 by Friedlieb Ferdinand Runge. rsc.orgwikipedia.org Its name was derived later after it was obtained from the decomposition of the alkaloid quinine. rsc.org The late 19th century saw the development of foundational synthetic methods that are still recognized today, including:

Skraup Synthesis (1880): The reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orguop.edu.pk

Doebner-von Miller Reaction (1881): The reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.org

Friedländer Synthesis (1882): The condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group. pharmaguideline.com

Combes Quinoline Synthesis (1888): The reaction of anilines with β-diketones. iipseries.org

Contemporary research on quinolines has shifted from developing new core synthesis methods to the selective functionalization of the quinoline scaffold. rsc.org Modern synthetic chemistry focuses on introducing diverse functional groups onto the quinoline ring to create novel derivatives with enhanced pharmacological profiles for drug discovery. rsc.orgnih.gov

Properties

CAS No.

94319-01-4

Molecular Formula

C15H20IN

Molecular Weight

341.23 g/mol

IUPAC Name

1-iodo-3-methylbutane;4-methylquinoline

InChI

InChI=1S/C10H9N.C5H11I/c1-8-6-7-11-10-5-3-2-4-9(8)10;1-5(2)3-4-6/h2-7H,1H3;5H,3-4H2,1-2H3

InChI Key

DLWVKDUJPOUJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=CC=CC=C12.CC(C)CCI

Origin of Product

United States

Synthetic Methodologies for 1 Iodo 3 Methylbutane

Direct Iodination Strategies for Alkanes and Alcohols

Direct iodination methods introduce the iodine atom onto the carbon skeleton of 3-methylbutane or its corresponding alcohol, 3-methylbutanol. These strategies range from radical-mediated processes to nucleophilic substitutions.

Radical-Mediated Iodination Mechanisms and Selectivity Control

The direct iodination of alkanes such as 3-methylbutane can proceed via a free-radical chain mechanism. libretexts.orgwikipedia.org This process is typically initiated by the homolytic cleavage of a suitable iodine source, often under UV light or at high temperatures, to generate iodine radicals. wikipedia.org

The mechanism involves three key stages:

Initiation: An initiator generates radicals. A common modern approach involves the in situ generation of tert-butyl hypoiodite (B1233010) from the reaction of iodine and sodium tert-butoxide. wikipedia.orgresearchgate.net

Propagation: An iodine radical abstracts a hydrogen atom from the alkane (3-methylbutane) to form a more stable alkyl radical and hydrogen iodide (HI). This alkyl radical then reacts with another molecule of the iodine source to form the product, 1-iodo-3-methylbutane (B1583052), and a new iodine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other. libretexts.org

A significant challenge in radical halogenation is controlling selectivity. wikipedia.org The 3-methylbutane molecule possesses primary, secondary, and tertiary hydrogens, all of which are susceptible to abstraction. Radical stability (tertiary > secondary > primary) would favor the formation of other iodo-isomers. Therefore, achieving high selectivity for 1-iodo-3-methylbutane through this method is difficult, and product mixtures are common. wikipedia.org

Nucleophilic Substitution of Corresponding Alcohols (e.g., 3-Methylbutanol)

A more reliable and common method for synthesizing 1-iodo-3-methylbutane is through the nucleophilic substitution of 3-methyl-1-butanol. In this approach, the hydroxyl (-OH) group, which is a poor leaving group, is first converted into a better leaving group.

One effective method is the Appel reaction, which involves treating the alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This combination forms an intermediate phosphonium (B103445) salt, which activates the hydroxyl group, allowing it to be displaced by the iodide ion in an Sₙ2 reaction to yield the desired 1-iodo-3-methylbutane.

Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. adichemistry.combyjus.com These sulfonate esters are excellent leaving groups. Subsequent treatment with a source of iodide ions, such as sodium iodide, results in the efficient displacement of the sulfonate group to form the alkyl iodide. adichemistry.combyjus.com

Application of Iodine-Containing Reagents (e.g., Iodine Monochloride)

Iodine-containing reagents, such as iodine monochloride (ICl), are effective electrophilic iodinating agents. wikipedia.orgbionity.com Due to the difference in electronegativity between iodine and chlorine, the ICl molecule is polarized, acting as a source of I⁺. wikipedia.orgbionity.com

While ICl is highly effective for the iodination of unsaturated systems like alkenes and aromatic compounds, its application for the direct conversion of alkanes is less common. wikipedia.orgbionity.comstackexchange.com The reaction with alkanes typically requires conditions that promote radical pathways, which again raises issues of selectivity. Its primary utility is in reactions where an electrophilic iodine source is required, which is not the most direct pathway from a saturated alkane like 3-methylbutane.

Halogen Exchange Reactions (Finkelstein-type reactions)

Halogen exchange reactions provide an efficient and widely used route to 1-iodo-3-methylbutane, starting from the corresponding alkyl chloride or bromide.

Mechanistic Insights into Iodide Displacement from other Halides

The Finkelstein reaction is a classic example of a halogen exchange reaction that proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. iitk.ac.invedantu.com In this single-step process, an iodide ion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen (e.g., in 1-bromo-3-methylbutane). byjus.com The attack occurs from the backside relative to the leaving group (the bromide or chloride ion), leading to an inversion of stereochemistry if the carbon is a chiral center. byjus.com The simultaneous formation of the new carbon-iodine bond and cleavage of the carbon-bromine/chlorine bond occurs through a high-energy transition state. byjus.com

Optimization of Reaction Conditions and Solvent Effects

The success of the Finkelstein reaction is highly dependent on the reaction conditions, particularly the choice of solvent. adichemistry.com The reaction is an equilibrium process; however, it can be driven to completion by applying Le Châtelier's principle. taylorandfrancis.comncert.nic.in

Acetone is the most common solvent for this transformation. adichemistry.combyjus.com Sodium iodide (NaI) is readily soluble in acetone, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) are poorly soluble. adichemistry.combyjus.com This poor solubility causes the byproduct salt to precipitate out of the solution as it is formed, thereby removing it from the equilibrium and driving the reaction forward to favor the formation of the desired alkyl iodide. adichemistry.comncert.nic.in Other polar aprotic solvents like dimethylformamide (DMF) can also be utilized. iitk.ac.in The reaction is most efficient for primary halides, such as 1-bromo-3-methylbutane (B150244). byjus.com

A documented synthesis of 1-iodo-3-methylbutane exemplifies these conditions. chemicalbook.com

Starting Material Reagent Solvent Conditions Yield
1-Bromo-3-methylbutane Sodium Iodide (NaI) Acetone Reflux overnight 35%

Chemical Transformations and Reactivity Profiles of 1 Iodo 3 Methylbutane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution is a cornerstone of 1-iodo-3-methylbutane's reactivity. As a primary alkyl halide, it is particularly susceptible to the bimolecular nucleophilic substitution (SN2) pathway. libretexts.orglumenlearning.com The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. masterorganicchemistry.comsavemyexams.com This backside attack leads to a specific stereochemical outcome. quora.commasterorganicchemistry.com

While the SN2 pathway is dominant for primary halides, the unimolecular (SN1) pathway, which involves the formation of a carbocation intermediate, can occur under specific conditions. libretexts.orgmasterorganicchemistry.com For 1-iodo-3-methylbutane (B1583052), an SN1 reaction would initially form a highly unstable primary carbocation. This intermediate would likely undergo a rapid 1,2-hydride shift to form a much more stable tertiary carbocation before reacting with the nucleophile. youtube.com

Stereochemical Implications and Walden Inversion in SN2 Processes

A defining feature of the SN2 reaction is the inversion of configuration at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.combyjus.com This occurs because the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). quora.comyoutube.com As the new bond with the nucleophile forms, the bond with the leaving group breaks, causing the other three groups on the carbon to "flip" over, much like an umbrella inverting in a strong wind. masterorganicchemistry.comyoutube.com

While 1-iodo-3-methylbutane itself is not chiral, if a chiral analogue such as (R)-1-iodo-2-methylbutane were to undergo an SN2 reaction with a nucleophile like the hydroxide (B78521) ion, the product would be the corresponding (S)-alcohol, demonstrating a complete inversion of stereochemistry. jove.compearson.com This stereospecificity is a powerful tool in organic synthesis, allowing for precise control over the stereochemistry of products. youtube.com

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, 1-iodo-3-methylbutane can undergo elimination reactions to form alkenes. These reactions, which can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, often compete with nucleophilic substitution. byjus.comresearchgate.net The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta-position) to the leaving group, simultaneously forming a double bond and expelling the iodide. byjus.comyoutube.com The E1 mechanism is a two-step process that begins with the formation of a carbocation, the same intermediate as in an SN1 reaction, followed by deprotonation by a weak base to form the alkene. byjus.comiitk.ac.in

Regioselectivity (Saytzeff vs. Hofmann) and Stereoselectivity in Alkene Formation

When 1-iodo-3-methylbutane undergoes elimination, two constitutional isomers can potentially be formed: 3-methyl-1-butene (B165623) and 2-methyl-2-butene. The distribution of these products is determined by the regioselectivity of the reaction.

Saytzeff (Zaitsev) Rule: This rule predicts that the major product will be the more substituted, and therefore more stable, alkene. iitk.ac.inchemistrysteps.com For 1-iodo-3-methylbutane, this would correspond to 2-methyl-2-butene. This product is typically favored in E1 reactions and in E2 reactions using small, strong bases (e.g., ethoxide). masterorganicchemistry.com

Hofmann Rule: This rule predicts that the major product will be the less substituted alkene, in this case, 3-methyl-1-butene. masterorganicchemistry.com This outcome is favored in E2 reactions when a sterically hindered (bulky) base, such as potassium tert-butoxide, is used. chemistrysteps.commasterorganicchemistry.com The bulky base has an easier time accessing the less sterically hindered protons on the terminal methyl group. chemistrysteps.com

The E2 reaction is also stereoselective, requiring an anti-periplanar arrangement of the beta-proton and the leaving group for the reaction to occur efficiently. iitk.ac.inmasterorganicchemistry.com This means the proton and the leaving group must be in the same plane but on opposite sides of the carbon-carbon bond.

Competition with Nucleophilic Substitution

Substitution and elimination reactions are often in direct competition. libretexts.orgyoutube.com For a primary halide like 1-iodo-3-methylbutane, SN2 reactions are generally favored over E2. youtube.com However, several factors can shift the balance toward elimination:

Base Strength: Strong bases favor elimination. While strong nucleophiles that are weak bases (e.g., I⁻, RS⁻) will primarily give the SN2 product, strong, non-nucleophilic bases (especially bulky ones like tert-butoxide) will strongly favor the E2 product. libretexts.orgbits-pilani.ac.in

Steric Hindrance: Increasing steric hindrance, either on the substrate or the base, favors elimination. youtube.com While 1-iodo-3-methylbutane is a primary halide, the branching at the gamma-carbon provides some steric bulk, which can increase the proportion of elimination compared to a simpler primary halide.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions typically have a higher activation energy and result in an increase in entropy. youtube.com

Table 2: Predicted Outcome of Reactions with 1-Iodo-3-methylbutane
Reagent/ConditionsPrimary MechanismMajor Product(s)
Strong Nucleophile / Weak Base (e.g., NaI in Acetone)SN2Substitution Product
Strong, Unhindered Base (e.g., NaOCH₂CH₃ in Ethanol)SN2 / E2 CompetitionMixture of Substitution and Saytzeff Elimination Product
Strong, Bulky Base (e.g., KOC(CH₃)₃)E2Hofmann Elimination Product (3-methyl-1-butene)
Weak Nucleophile / Weak Base in Polar Protic Solvent (e.g., Ethanol (B145695), heat)SN1 / E1 CompetitionMixture of Substitution and Saytzeff Elimination Product (via carbocation rearrangement)

Organometallic Reactions and Coupling Chemistry

1-Iodo-3-methylbutane is a valuable precursor for the formation of organometallic reagents. The carbon-iodine bond can be readily converted into a carbon-metal bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic.

The most common application is the synthesis of the corresponding Grignard reagent, isopentylmagnesium iodide. This is achieved by reacting 1-iodo-3-methylbutane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduwikipedia.org The resulting Grignard reagent is a powerful nucleophile and a strong base, widely used in organic synthesis to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide. wisc.edubyjus.com

Similarly, reacting 1-iodo-3-methylbutane with lithium metal yields the organolithium reagent, isopentyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts. msu.edu These organometallic compounds can also be used to prepare other species, such as Gilman reagents (lithium diisopentylcuprates), which are particularly useful for 1,4-addition reactions to α,β-unsaturated carbonyl compounds and for coupling with other organic halides. wisc.edu The reactivity of alkyl halides in these reductive substitutions increases from chloride to bromide to iodide, making 1-iodo-3-methylbutane an excellent substrate for these transformations. msu.edu

Formation and Reactivity of Grignard Reagents and Organolithium Compounds

The conversion of 1-iodo-3-methylbutane into Grignard reagents and organolithium compounds represents a cornerstone of its utility in synthetic chemistry. These transformations effectively reverse the polarity (umpolung) of the carbon atom attached to the halogen, converting it from an electrophilic center to a potent nucleophilic one.

Grignard Reagent Formation and Reactivity:

1-Iodo-3-methylbutane readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 3-methylbutylmagnesium iodide. wikipedia.org This reaction involves the insertion of magnesium into the carbon-iodine bond. The resulting organomagnesium compound is a powerful nucleophile and a strong base, making it highly reactive toward a wide range of electrophiles. Due to their sensitivity to protic solvents, Grignard reagents must be prepared and handled under strict anhydrous conditions. wikipedia.org

The primary application of 3-methylbutylmagnesium iodide is in the formation of new carbon-carbon bonds through reactions with carbonyl compounds. For instance, it adds to aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. This reactivity provides a reliable method for extending carbon chains and constructing more complex molecular architectures.

Interactive Data Table: Reaction of 3-Methylbutylmagnesium Iodide with Electrophiles

ElectrophileReagentSolventProductYield (%)
Benzaldehyde3-Methylbutylmagnesium iodideDiethyl Ether1-Phenyl-4-methyl-1-pentanol~85-95
Cyclohexanone3-Methylbutylmagnesium iodideTHF1-(3-Methylbutyl)cyclohexan-1-ol~80-90
Acetone3-Methylbutylmagnesium iodideDiethyl Ether2,5-Dimethyl-2-hexanol~80-90

Organolithium Compound Formation and Reactivity:

Similarly, 1-iodo-3-methylbutane can be converted into its corresponding organolithium reagent, 3-methylbutyllithium, by treatment with two equivalents of lithium metal in a non-polar aprotic solvent like hexane. This reaction proceeds via a halogen-lithium exchange.

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This heightened reactivity allows them to participate in a similar range of reactions, such as additions to carbonyls, but often with greater speed. They are also widely used as strong bases to deprotonate weakly acidic C-H bonds.

Interactive Data Table: Reaction of 3-Methylbutyllithium with Electrophiles

ElectrophileReagentSolventProductYield (%)
Benzaldehyde3-MethylbutyllithiumHexane/THF1-Phenyl-4-methyl-1-pentanol~90-98
Cyclohexanone3-MethylbutyllithiumHexane/THF1-(3-Methylbutyl)cyclohexan-1-ol~85-95
Carbon Dioxide (CO₂)3-MethylbutyllithiumHexane/THF4-Methylpentanoic acid~75-85

Cross-Coupling Reactions (e.g., Suzuki, Heck) as Precursors

1-Iodo-3-methylbutane is a suitable precursor for various palladium- or nickel-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While the use of primary alkyl halides in reactions like Suzuki and Heck couplings can be challenging due to issues like slow oxidative addition and competing β-hydride elimination, significant advancements in catalyst design have expanded their scope.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction typically couples an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.gov For primary alkyl iodides like 1-iodo-3-methylbutane, specialized catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are required to facilitate the reaction and suppress side reactions. This coupling provides a direct route to synthesize alkyl-aryl or alkyl-vinyl structures.

Heck Coupling:

The Heck reaction involves the coupling of an organohalide with an alkene, catalyzed by a palladium complex. nih.gov While traditionally more effective with aryl and vinyl halides, recent developments have enabled the use of unactivated alkyl halides. nih.gov The reaction of 1-iodo-3-methylbutane with an alkene like styrene (B11656) would yield an alkylated alkene, though careful selection of the catalyst and reaction conditions is crucial to achieve good yields and selectivity. sctunisie.org

Kumada and Negishi Couplings:

Other important cross-coupling reactions are particularly well-suited for precursors derived from 1-iodo-3-methylbutane. The Kumada coupling directly utilizes the Grignard reagent (3-methylbutylmagnesium iodide) and couples it with another organic halide, typically an aryl or vinyl halide, using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it uses the readily prepared Grignard reagent. organic-chemistry.org

The Negishi coupling employs an organozinc reagent, which can be prepared from 1-iodo-3-methylbutane via its organolithium or Grignard derivative followed by transmetalation with a zinc salt (e.g., ZnCl₂). organic-chemistry.orgwikipedia.org Organozinc reagents are generally less reactive than their Grignard or organolithium counterparts, which can improve functional group tolerance in the coupling reaction. wikipedia.org

Interactive Data Table: Representative Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventProduct
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O3-Methyl-1-phenylbutane
HeckStyrenePd(OAc)₂ / P(t-Bu)₃K₂CO₃DMF5-Methyl-1-phenyl-1-hexene
KumadaBromobenzeneNiCl₂(dppe)-THF3-Methyl-1-phenylbutane
NegishiIodobenzenePd(PPh₃)₄-THF3-Methyl-1-phenylbutane

Synthetic Methodologies for 4 Methylquinoline

Classic Cyclization Approaches for Quinoline (B57606) Ring System

The foundational methods for constructing the quinoline ring have been established for over a century and remain fundamental in organic synthesis. These classic reactions typically involve the cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds under acidic or thermal conditions.

Skraup and Doebner-von Miller Reactions (e.g., involving aniline and methyl vinyl ketone)

The Doebner-von Miller reaction is a well-established method for synthesizing quinolines through the reaction of anilines with α,β-unsaturated carbonyl compounds. ias.ac.in Specifically for the synthesis of 4-methylquinoline (B147181), also known as lepidine, this reaction utilizes aniline and methyl vinyl ketone as the key reactants. The reaction is typically catalyzed by Brønsted or Lewis acids. ias.ac.in

A related and even earlier method is the Skraup synthesis, which generates the α,β-unsaturated carbonyl compound in situ. pharmaguideline.com In the archetypal Skraup reaction, aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comuop.edu.pk The sulfuric acid first dehydrates the glycerol to form acrolein, which then reacts with aniline. uop.edu.pkiipseries.org For the synthesis of 4-methylquinoline, the general principle of the Skraup and Doebner-von Miller reactions converges, where the key step is the acid-catalyzed conjugate addition of aniline to an α,β-unsaturated ketone, followed by cyclization and oxidation to form the aromatic quinoline ring.

The general mechanism involves:

Michael Addition: Aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone).

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution onto the benzene (B151609) ring.

Dehydration: The cyclic intermediate is dehydrated to form a dihydroquinoline.

Oxidation: The dihydroquinoline is oxidized to the final quinoline product.

ReactionTypical Reactants for 4-MethylquinolineCatalyst/ConditionsProduct
Doebner-von MillerAniline, Methyl Vinyl KetoneLewis or Brønsted Acid4-Methylquinoline
Skraup (variant)Aniline, Methyl Vinyl Ketone (or precursor)H₂SO₄, Oxidizing Agent4-Methylquinoline

Friedländer and Conrad-Limpach Syntheses

The Friedländer synthesis provides a direct and versatile route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a CH₂ group adjacent to a carbonyl). pharmaguideline.com To synthesize 4-methylquinoline, 2-aminobenzaldehyde (B1207257) or 2-aminoacetophenone (B1585202) is reacted with acetone. The reaction is typically promoted by acid or base catalysis and proceeds via an initial aldol (B89426) condensation followed by cyclodehydration. pharmaguideline.comuop.edu.pk

The Conrad-Limpach synthesis , in contrast, does not directly yield 4-methylquinoline but rather its hydroxylated derivatives. This method involves the condensation of anilines with β-ketoesters, such as ethyl acetoacetate. pharmaguideline.com The reaction conditions determine the product: lower temperatures favor the formation of a β-amino acrylate (B77674) which cyclizes to a 4-quinolone (4-hydroxyquinoline), while higher temperatures can lead to the formation of 2-quinolones via a β-ketoester anilide intermediate. pharmaguideline.com Therefore, this method produces precursors that would require subsequent chemical modification to yield 4-methylquinoline.

SynthesisReactant 1Reactant 2ConditionsPrimary Product
Friedländer2-AminobenzaldehydeAcetoneAcid or Base Catalysis4-Methylquinoline
Conrad-LimpachAnilineEthyl AcetoacetateLower Temperature, Cyclization4-Hydroxy-2-methylquinoline

Knorr and Riehm Syntheses and their Derivatives

Similar to the Conrad-Limpach synthesis, the Knorr quinoline synthesis results in hydroxylated quinolines. Specifically, it is an intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid. To obtain a 4-methyl derivative, the starting β-ketoanilide would be derived from aniline and a β-ketoester that provides the methyl group at the 4-position of the resulting quinolin-2-one.

The Riehm synthesis involves heating an arylamine hydrochloride with a ketone for an extended period. iipseries.orgdrugfuture.com Catalysts such as aluminum chloride or phosphorus pentachloride can also be used. drugfuture.com This method involves the condensation of multiple ketone molecules with the arylamine to build the quinoline ring system.

Modern Catalytic and Multicomponent Reaction (MCR) Strategies

While classic syntheses are robust, modern methodologies focus on improving efficiency, atom economy, and environmental footprint. These strategies often employ transition-metal catalysts or combine multiple reaction steps into a single operation.

Transition Metal-Catalyzed Annulation and Cycloaddition Reactions

Transition-metal catalysis has become a cornerstone of modern organic synthesis, offering novel pathways for the construction of complex heterocyclic scaffolds like quinolines. ias.ac.inias.ac.in These methods often proceed under milder conditions than their classical counterparts and exhibit high selectivity. ias.ac.in Various transition metals, including palladium, copper, iron, and rhodium, have been employed to catalyze the synthesis of quinolines through diverse mechanisms such as C-H activation, cross-coupling, and domino reactions. ias.ac.innih.gov For instance, palladium-catalyzed Sonogashira coupling has been utilized in a domino approach where benzimidoyl chlorides react with 1,6-enynes to form the quinoline core. ias.ac.in Another strategy involves the copper-catalyzed oxidative cyclization of 2-styrylanilines to generate quinolines. nih.gov These advanced methods allow for the synthesis of highly substituted and functionalized quinoline derivatives that may be difficult to access through classic routes. ias.ac.in

One-Pot and Cascade Reactions for Quinoline Scaffolds

One-pot syntheses and cascade reactions (also known as tandem or domino reactions) represent highly efficient strategies that combine multiple bond-forming events in a single reaction vessel without isolating intermediates. chemrxiv.orgnih.gov This approach reduces waste, saves time, and can lead to the rapid assembly of complex molecular architectures from simple starting materials. nih.gov

Several modern methods for quinoline synthesis fall under this category. Multicomponent reactions (MCRs), which are inherently one-pot processes, have been developed for the convergent synthesis of diverse quinoline scaffolds. rsc.org For example, a facile functionalization of C(sp³)–H bonds followed by a tandem cyclization has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines in a metal-free process. nih.govacs.org Another example is the one-pot synthesis of 4-arylquinolines from aromatic aminoketones and vinylphosphonium salts, which proceeds through an intramolecular Wittig reaction. nih.gov While some cascade reactions are developed for quinolinone or tetrahydroquinoline systems, the underlying principles of designing sequential reactions are actively being applied to the synthesis of the fully aromatic quinoline core. scispace.comsemanticscholar.org

Green Chemistry Approaches in 4-Methylquinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline and its derivatives to mitigate environmental impact. ijpsjournal.com These approaches focus on reducing hazardous waste, improving energy efficiency, and utilizing renewable resources. ijpsjournal.comrsc.org

A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives, such as water, or by eliminating solvents altogether. ijpsjournal.com Microwave-assisted synthesis has emerged as a powerful tool in this domain, often enabling reactions to proceed under solvent-free conditions with reduced reaction times and energy consumption. mdpi.com For instance, certain syntheses of 4-aminoquinoline (B48711) derivatives have been successfully scaled up using microwave heating in sealed tubes, achieving high yields without the need for traditional solvents or extensive purification. mdpi.com The use of water as a reaction medium is also a key strategy. An efficient method for the C5-selective halogenation of quinoline derivatives has been developed to proceed smoothly in water, utilizing N-halosuccinimides without the need for metal catalysts or additional oxidants. rsc.org

Heterogeneous catalysts are integral to green synthesis as they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov Zeolites, which are microporous aluminosilicates, have proven to be effective solid acid catalysts for quinoline synthesis. A novel heterogeneous catalytic method for synthesizing quinoline and its methylated derivatives, including 4-methylquinoline, has been developed using various zeolite catalysts such as H-Y, H-MOR, H-Beta, and H-ZSM-5. x-mol.netresearchgate.net In these reactions, H-Beta and H-ZSM-5 zeolites demonstrated superior activity, stability, and selectivity. x-mol.netresearchgate.net

The table below summarizes the performance of different zeolite catalysts in the Skraup reaction for quinoline synthesis.

CatalystAniline Conversion (%)Total Selectivity (%)Dominant Product
H-Beta 88–100up to 74Quinoline
H-ZSM-5 88–100up to 74Quinoline

This data represents the highest reported activity and selectivity for these catalysts in the synthesis of quinoline and methylquinolines. x-mol.netresearchgate.net

Other reusable catalyst systems include metal-organic frameworks (MOFs). A modified zirconium-based MOF has been shown to be a highly efficient and reusable catalyst for the synthesis of polyhydroquinoline derivatives, benefiting from easy separation and recovery. nih.gov Similarly, heteropoly acids modified with organic components, such as 8-hydroxy-2-methylquinoline, have been developed as reusable heterogeneous catalysts. rsc.org

Replacing petroleum-based feedstocks with renewable, biomass-derived reactants is a cornerstone of sustainable chemistry. A green pathway for the vapor-phase synthesis of quinoline has been developed using glycerol, a byproduct of biodiesel production, in a reaction with aniline. researchgate.net This process employs a Ni/mesoporous beta zeolite catalyst, demonstrating how biomass-derived materials can be effectively integrated into the synthesis of valuable heterocyclic compounds. researchgate.net

Regioselective Functionalization and Derivatization Routes

The ability to selectively introduce functional groups at specific positions on the quinoline ring is crucial for tailoring its chemical and biological properties. nih.gov Direct C-H functionalization has become a particularly attractive strategy due to its atom and step economy. nih.govmdpi.com

Transition metal catalysis provides a powerful toolkit for the direct and regioselective activation of C-H bonds, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov For quinolines, this approach has been extensively developed, often utilizing the nitrogen atom or a directing group to guide the catalyst to a specific position. nih.govnih.gov

A common strategy involves the conversion of quinoline to its N-oxide. The N-oxide group can act as a directing group, facilitating functionalization at the C2 and C8 positions through the formation of a stable 5-membered metallacycle with catalysts based on palladium, rhodium, or iridium. nih.govchemrxiv.orgacs.org For example, palladium-catalyzed C2-alkylation of quinoline N-oxide has been achieved with high efficiency. mdpi.comnih.gov A 2013 study by Cui et al. detailed an efficient direct alkylation of 4-methylquinoline N-oxide at the C2 position using ethers, catalyzed by Pd(OAc)₂. mdpi.comnih.gov Similarly, rhodium catalysts have been employed for the highly selective C2 hydroarylation of quinoline N-oxide with alkenes and alkynes. mdpi.comnih.gov

The table below provides examples of transition metal-catalyzed C-H functionalization on the quinoline N-oxide scaffold.

Metal CatalystTarget PositionReaction TypeCoupling PartnerReference
Palladium (Pd)C2AlkylationEthers mdpi.comnih.gov
Palladium (Pd)C2HeteroarylationIndoles mdpi.comnih.gov
Rhodium (Rh)C2AlkylationAlkenes/Alkynes mdpi.comnih.gov
Rhodium (Rh)C8AmidationAmides chemrxiv.org
Rhodium (Rh)C8MethylationCH₃BF₃K chemrxiv.org

The methyl group of 4-methylquinoline is chemically active and serves as a handle for a variety of functional group transformations. wikipedia.org

Condensations: The protons of the methyl group are fairly acidic, which allows 4-methylquinoline to participate in condensation reactions, particularly when the quinoline nitrogen is quaternized. wikipedia.org This reactivity is useful for constructing larger molecules and certain types of dyes.

Oxidations: The methyl group can be selectively oxidized to form either an aldehyde (quinoline-4-carbaldehyde) or a carboxylic acid (quinoline-4-carboxylic acid). pvamu.edu Selenium dioxide has been traditionally used for this transformation, converting methylquinolines into their corresponding aldehydes. tandfonline.com More recently, metal-free methods have been developed, such as the use of hypervalent iodine(III) reagents, which provide a convenient protocol for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes under mild conditions with good functional group tolerance. researchgate.net The oxidation to quinoline-4-carboxylic acid can be achieved using reagents like chromic acid or a selenium catalyst with sulfuric acid. pvamu.edu

Halogenations: The benzylic methyl group can undergo halogenation. For instance, the use of N-bromosuccinimide (NBS) allows for the successful benzylic bromination of substituted 3-methylquinolines, a transformation that is also applicable to the 4-methyl isomer. acs.org This provides a route to 4-(bromomethyl)quinoline, a versatile intermediate for further derivatization.

Modifications of the Quinoline Nitrogen (e.g., N-Protonation, Quaternization)

The nitrogen atom in the 4-methylquinoline ring is a key site for chemical modification. Its lone pair of electrons imparts basic and nucleophilic properties, allowing for reactions such as protonation and quaternization. These modifications significantly alter the electronic properties and reactivity of the entire heterocyclic system.

N-Protonation

As a weak base, 4-methylquinoline reacts with acids to form the corresponding 4-methylquinolinium salt. This process, known as N-protonation, involves the acceptance of a proton (H⁺) by the nitrogen atom. The basicity of 4-methylquinoline is quantified by its pKa value, which is 5.67 at 20°C. chemicalbook.com This indicates it is a stronger base than pyridine (B92270), a property attributed to the electron-donating effect of the fused benzene ring.

Protonation of the nitrogen atom significantly impacts the electron distribution within the aromatic rings. The resulting positively charged 4-methylquinolinium ion is more electron-deficient than the neutral molecule. This increased electrophilicity makes the quinoline ring system more susceptible to nucleophilic attack.

Table 1: Physicochemical Properties Related to N-Protonation of 4-Methylquinoline

PropertyValueConditionsReference
pKa5.67at 20°C chemicalbook.com
Molecular FormulaC₁₀H₉N
Molar Mass143.19 g/mol wikipedia.org

Quaternization

The nitrogen atom of 4-methylquinoline can also act as a nucleophile, reacting with alkyl halides and other alkylating agents to form quaternary quinolinium salts. google.com This reaction, known as quaternization, involves the formation of a new carbon-nitrogen bond, resulting in a permanently positively charged nitrogen atom. This process is a type of N-alkylation and typically proceeds via an Sₙ2 mechanism. pressbooks.pub

Common alkylating agents used for the quaternization of quinolines include alkyl iodides (such as methyl iodide and ethyl iodide), alkyl sulfates, and benzyl (B1604629) halides. google.commdpi.comnih.gov The reaction conditions can vary, but often involve heating the reactants in a suitable solvent. google.commdpi.com

Quaternization has a profound effect on the reactivity of the 4-methylquinoline molecule. The positive charge on the nitrogen atom strongly withdraws electron density from the ring system, making both the pyridine and benzene rings more electrophilic. chemrxiv.org Furthermore, it significantly increases the acidity of the protons on the 4-methyl group, making this position susceptible to condensation reactions. wikipedia.orgtocopharm.comdiscofinechem.com The resulting N-alkyl-4-methylquinolinium salts are useful intermediates in the synthesis of various organic compounds, including dyes and pharmacologically relevant molecules. wikipedia.orgnih.gov

Table 2: Examples of Quaternization Reactions of Quinoline Derivatives

ReactantReagentConditionsProductReference
4-chloroquinoline-2-thioneEthyl iodideReflux in absolute ethanol (B145695), 3h4-Chloro-2-ethylthio-8-methylquinoline mdpi.com
Quinoline oligomerBenzyl halideToluene, chloroform, or DMSO solvent, 25°C to 150°CN-benzyl-quinolinium halide oligomer google.com
Poly(4-vinylpyridine)Methyl iodideMethanol or ethanol solventN-methyl quaternized poly(4-vinylpyridine) nih.gov

Advanced Applications in Polymer Chemistry, Materials Science, and Catalysis

Role of 1-Iodo-3-methylbutane (B1583052) (and related Alkyl Iodides) in Polymer Synthesis

Alkyl iodides, including 1-Iodo-3-methylbutane, play a significant role in the field of polymer synthesis, particularly in controlled radical polymerization techniques. These methods allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.

Initiators in Reversible Deactivation Radical Polymerization (RDRP)

Reversible Deactivation Radical Polymerization (RDRP) encompasses a range of techniques that provide excellent control over the polymerization process. mdpi.comnih.govresearchgate.net One of the key strategies within RDRP is iodine-mediated polymerization, where alkyl iodides can act as initiators or chain transfer agents. researchgate.net The carbon-iodine bond in compounds like 1-Iodo-3-methylbutane is relatively weak and can be homolytically cleaved to generate a carbon-centered radical, which then initiates polymerization.

The reversible nature of the C-I bond cleavage and reformation is central to the control mechanism of these polymerizations. The propagating radical can react with an iodine atom to become a dormant species, and this dormant species can be reactivated to continue polymerization. This dynamic equilibrium between active and dormant species minimizes termination reactions and allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. mdpi.com While specific studies detailing the use of 1-Iodo-3-methylbutane as an initiator in RDRP are not extensively documented, its structure is analogous to other alkyl iodides that have been successfully employed in such systems.

A common challenge with alkyl iodides is their potential lack of long-term stability. To circumvent this, a practical approach involves the in situ generation of alkyl iodides from more stable alkyl bromides through a halogen exchange reaction, often facilitated by a salt like sodium iodide (NaI). ntu.edu.sg This method has been successfully applied in organocatalyzed living radical polymerization. ntu.edu.sg

Organocatalyzed Living Radical Polymerization

Organocatalyzed Living Radical Polymerization (LRP) represents a significant advancement in polymer synthesis, offering a metal-free alternative to other controlled radical polymerization techniques. mdpi.com In this context, alkyl iodides serve as crucial dormant species that can be reversibly activated by organic catalysts. mdpi.com

The mechanism involves the reversible activation of the alkyl iodide by an organocatalyst, such as an organic superbase, to generate a propagating radical. mdpi.com This process allows for the controlled polymerization of various monomers, including methacrylates and styrenes. mdpi.com The use of organocatalysts is advantageous as it avoids the potential contamination of the final polymer with metal residues, which is particularly important for biomedical and electronic applications. mdpi.com

Polymerization MethodMonomerInitiator/Dormant SpeciesCatalystKey Features
RDRPMethyl Methacrylate (MMA)In situ formed Alkyl IodideTetrabutylammonium iodide (BNI)Controlled molecular weight and low polydispersity (Mw/Mn < 1.2). jlu.edu.cn
Organocatalyzed LRPMethyl Methacrylate (MMA), Styrene (B11656)Alkyl IodideOrganic Superbases (e.g., guanidines)Metal-free system, high polymerization rate, good monomer versatility. mdpi.com
RDRP via Halogen ExchangeVarious (MMA, BA, St, AN)Alkyl Bromide (precursor) + NaITetrabutylammonium iodide (BNI)Utilizes stable precursors to generate the active alkyl iodide initiator in situ. ntu.edu.sg

Table 1: Overview of Polymerization Systems Utilizing Alkyl Iodides.

Synthesis of Well-Defined Polymers and Block Copolymers

The controlled nature of RDRP and organocatalyzed LRP, where alkyl iodides like 1-Iodo-3-methylbutane can be employed, is particularly valuable for the synthesis of well-defined polymers and block copolymers. mdpi.commdpi.com Living polymerization techniques allow for the preparation of polymers with a high degree of chain-end functionality. mdpi.com This "living" characteristic means that after the initial monomer is consumed, a second monomer can be added to the reaction mixture, leading to the formation of a block copolymer. mdpi.commdpi.com

The synthesis of block copolymers is a powerful tool for creating materials with tailored properties, as different polymer blocks can impart distinct characteristics, such as hydrophobicity and hydrophilicity, leading to self-assembly into ordered nanostructures. mdpi.com While the direct application of 1-Iodo-3-methylbutane in the synthesis of specific block copolymers is not widely reported, the principles of living radical polymerization suggest its potential utility in this area. The high fidelity of the iodine chain-end in these controlled polymerizations is crucial for efficient chain extension and the successful formation of block copolymers. ntu.edu.sg

4-Methylquinoline (B147181) as a Ligand in Coordination Chemistry

4-Methylquinoline, a derivative of quinoline (B57606), possesses a nitrogen atom with a lone pair of electrons, making it an effective ligand in coordination chemistry. The coordination of such ligands to metal centers can lead to the formation of complexes with interesting structural, catalytic, and photophysical properties.

Design and Synthesis of Metal Complexes (e.g., Cadmium(II) complexes)

The nitrogen atom in the 4-methylquinoline ring can coordinate to a variety of metal ions, including cadmium(II), to form stable metal complexes. The design and synthesis of such complexes are of interest due to their potential applications in various fields. The synthesis of cadmium(II) complexes often involves the reaction of a cadmium(II) salt with the quinoline-based ligand in a suitable solvent. koreascience.krnih.govrsc.org

The coordination geometry of the resulting complex is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the presence of other coordinating anions. While the crystal structure of a cadmium(II) complex specifically with 4-methylquinoline is not detailed in the available literature, related structures with other quinoline and pyridine (B92270) derivatives have been characterized. For instance, cadmium(II) complexes with 2-acetylpyridine (B122185) Schiff bases have been synthesized and structurally characterized, revealing various coordination geometries. koreascience.kr Similarly, a cadmium(II) complex with 4′-chloro-2,2′:6′,2′′-terpyridine has been shown to have a five-coordinate structure. nih.gov These examples demonstrate the versatility of quinoline-type ligands in forming diverse coordination compounds with cadmium(II).

Metal IonLigand TypeResulting Complex StructureReference
Cadmium(II)2-Acetylpyridine Schiff baseMonomeric and dimeric structures koreascience.kr
Cadmium(II)4′-Chloro-2,2′:6′,2′′-terpyridineFive-coordinate monomeric complex nih.gov
Cadmium(II)Pyridine-containing ligandMononuclear and polynuclear complexes rsc.org

Table 2: Examples of Cadmium(II) Complexes with Quinoline/Pyridine-based Ligands.

Role in Catalysis (e.g., photocatalytic activity)

Metal complexes containing quinoline-based ligands have shown promise in various catalytic applications, including photocatalysis. mdpi.com Photocatalysis utilizes light to drive chemical reactions, and metal complexes can play a crucial role as photocatalysts by absorbing light and promoting electron transfer processes. nih.govmdpi.com

The electronic properties of the 4-methylquinoline ligand can influence the photophysical and redox properties of the metal complex, which in turn affect its photocatalytic activity. For instance, the covalent bonding of a photoactive metal complex with a catalytically active metal complex through a bridging ligand can enhance the efficiency of electron or energy transfer, leading to more effective catalytic systems. mdpi.com

Quinoline Derivatives in Advanced Organic Materials

Quinoline and its derivatives, including 4-methylquinoline, are versatile scaffolds in the design and synthesis of advanced organic materials due to their unique electronic and structural properties.

Quinoline derivatives are fundamental precursors in the synthesis of a variety of fluorescent dyes and pigments. Their rigid, planar structure and extended π-conjugated system are conducive to strong fluorescence. For instance, 4-methylquinoline, also known as lepidine, is utilized in the synthesis of cyanine (B1664457) dyes. These dyes are known for their sharp and intense absorption bands and are used in various applications, including as fluorescent probes for biological imaging.

The synthesis of fluorescent quinoline derivatives often involves metal-free, one-pot synthesis methods, which are efficient and environmentally friendly. These methods can produce a diverse range of quinoline derivatives, which can be further modified to create novel dyes and pigments with tailored properties. The functionalization of the quinoline core allows for the tuning of the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

Table 1: Examples of Quinoline-Based Fluorescent Dyes and Their Applications

Dye ClassQuinoline Precursor ExampleApplication
Cyanine Dyes4-Methylquinoline (Lepidine)Biological imaging, fluorescent probes
Styryl DyesQuaternary quinolinium saltsDNA imaging, chemosensors
Quinoline-based Chemosensors8-HydroxyquinolineMetal ion detection

The unique electronic properties of quinoline derivatives make them suitable for applications in optoelectronics and as organic semiconductors. Organic semiconductors are foundational materials for low-cost, printable electronic devices such as transistors, displays, and sensors. The incorporation of quinoline moieties into organic molecules can enhance their charge transport properties and tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Research has shown that quinoline derivatives can be engineered to act as either electron-donating or electron-accepting units within a larger conjugated system, a key aspect in the design of high-performance organic semiconductors. The ability to form thin films and their inherent stability contribute to their utility in devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The development of functionalized quinolines through various synthetic strategies allows for the creation of materials with optimized optoelectronic properties for specific device applications.

Quinoline derivatives have been extensively studied and proven to be effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their inhibitory action is attributed to the presence of the nitrogen heteroatom and the planar aromatic structure, which facilitate the adsorption of the molecule onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive medium.

The efficiency of quinoline-based corrosion inhibitors is influenced by the presence of substituent groups on the quinoline ring. Electron-donating groups can enhance the electron density on the quinoline ring system, promoting stronger adsorption onto the metal surface and leading to higher inhibition efficiency. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. The data from these studies help in understanding the mechanism of inhibition, which can be a combination of physical and chemical adsorption.

Table 2: Inhibition Efficiency of Selected Quinoline Derivatives on Mild Steel in HCl

Quinoline DerivativeConcentrationInhibition Efficiency (%)
Quinoline5 mM85.2
4-Methylquinoline5 mM88.9
8-Hydroxyquinoline5 mM92.5

Interplay and Synergistic Applications of Alkyl Iodides and Quinolines in Complex Chemical Systems

The interaction between alkyl iodides and quinolines, particularly the quaternization reaction, opens avenues for synergistic applications and the creation of novel chemical entities with enhanced functionalities.

One-pot syntheses are highly desirable in organic chemistry as they improve efficiency by reducing the number of separate reaction and purification steps. Several one-pot strategies have been developed for the synthesis of functionalized quinolines, some of which involve the use of iodine or iodide salts as catalysts or reactants. For instance, molecular iodine can mediate oxidative annulation reactions to produce functionalized quinolines.

A key reaction between an alkyl iodide and a quinoline is the Menshutkin reaction, which leads to the formation of a quaternary quinolinium iodide salt. This reaction can be a step in a one-pot sequence to generate more complex molecules. For example, a one-pot process could involve the in-situ formation of a quinoline derivative followed by its quaternization with an alkyl iodide to produce a functional salt that can be used directly in a subsequent catalytic application or as an ionic liquid.

The synthesis of molecules that contain both an alkyl iodide and a quinoline moiety can be achieved through several synthetic routes. These compounds can be valuable intermediates for further functionalization or may possess unique properties themselves.

One straightforward method is the quaternization of a quinoline with a diiodoalkane . This reaction would result in a quinolinium salt with a terminal iodoalkyl chain. For example, reacting 4-methylquinoline with an excess of 1,4-diiodobutane (B107930) would yield 1-(4-iodobutyl)-4-methylquinolinium iodide.

Another approach is the synthesis of iodo-substituted quinolines followed by alkylation . For instance, a quinoline ring can be first functionalized with an iodine atom at a specific position through electrophilic iodination. Subsequent reaction of this iodoquinoline with a suitable reagent can introduce an alkyl chain.

Furthermore, one-pot, multi-component reactions have been developed for the synthesis of iodo-quinoline derivatives. For example, a one-pot, three-component method using iodo-aniline, pyruvic acid, and various aldehydes can produce 6-iodo-substituted carboxy-quinolines. nih.gov These iodo-quinolines can then be further modified to incorporate specific alkyl chains.

The development of these synthetic methodologies is crucial for exploring the full potential of compounds combining the structural features of both alkyl iodides and quinolines, paving the way for new materials and catalysts with tailored properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic properties and molecular geometries. nih.govescholarship.org For 4-methylquinoline (B147181), such calculations are crucial for understanding its aromaticity, charge distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like 4-methylquinoline due to its balance of accuracy and computational cost. escholarship.orgnih.gov DFT methods calculate the electron density of a system to determine its energy and other properties.

Researchers frequently employ functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G or 6-311++G(d,p) to optimize the molecular geometry of quinoline (B57606) derivatives and predict their vibrational spectra. researchgate.netscirp.org For instance, studies on methylquinolines have successfully used the B3LYP/6-31++G(d,p) level of theory to calculate molecular structures and vibrational frequencies, showing good agreement with experimental data from FTIR and FT-Raman spectroscopy. researchgate.net These calculations help in the complete assignment of vibrational modes. researchgate.net The choice of functional and basis set is critical, as it influences the accuracy of the predicted properties, including bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Representative DFT-Calculated Parameters for 4-Methylquinoline
ParameterMethod/Basis SetCalculated Value
Total EnergyB3LYP/6-311++G(d,p)Specific value in Hartrees
Dipole MomentB3LYP/6-311++G(d,p)~2.5 - 2.8 Debye
C-N Bond Length (Ring)B3LYP/6-311++G(d,p)~1.37 - 1.38 Å
C-C Bond Length (Methyl)B3LYP/6-311++G(d,p)~1.51 Å

Note: The values presented are typical ranges found in computational studies of similar molecules and may vary based on the specific computational model and software used.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For 4-methylquinoline, the HOMO is typically distributed over the bicyclic aromatic ring system, while the LUMO is also delocalized across the rings. The energy gap for quinoline itself, calculated using the B3LYP method, is approximately -4.83 eV. scirp.org This value provides insights into the charge transfer interactions that can occur within the molecule, which are responsible for its bioactivity. scirp.org

Table 2: Frontier Molecular Orbital Energies for 4-Methylquinoline
Molecular OrbitalEnergy (eV) - B3LYP/6-31+G(d,p)
HOMO~ -6.65
LUMO~ -1.82
Energy Gap (ΔE)~ 4.83

Source: Adapted from theoretical calculations on the parent quinoline molecule. scirp.org Values for 4-methylquinoline are expected to be similar.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface plots color-coded regions of electrostatic potential, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor areas (positive potential, susceptible to nucleophilic attack). In 4-methylquinoline, the region around the nitrogen atom is expected to be the most electron-rich (red), making it a likely site for protonation and hydrogen bonding.

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry is also a powerful tool for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transition states.

The nucleophilic substitution reactions of iodoalkanes like 1-iodo-3-methylbutane (B1583052) can proceed through either an SN1 (unimolecular) or SN2 (bimolecular) pathway. While 1-iodo-3-methylbutane is a primary alkyl halide and would be expected to favor the SN2 pathway, computational studies allow for a detailed analysis of the energetics of both potential mechanisms.

Computational models can calculate the activation energies for both pathways. nih.gov For the SN2 reaction, the model would involve the concerted backside attack of a nucleophile, displacing the iodide ion through a single transition state. For the SN1 pathway, the model would calculate the energy required for the heterolytic cleavage of the C-I bond to form a primary carbocation intermediate, followed by nucleophilic attack. DFT calculations consistently show that the formation of a primary carbocation is highly energetically unfavorable, confirming that the SN2 pathway is strongly preferred for primary iodoalkanes. sciencerepository.org Studies have also explored how solvent polarity affects the potential energy surface, finding that increased solvent polarity can decrease SN2 reaction rates by solvating the nucleophile. researchgate.net

Table 3: Comparison of Calculated Activation Energies for SN1 vs. SN2 Pathways
Reaction PathwaySubstrateKey FeatureRelative Activation Energy
SN11-Iodo-3-methylbutaneFormation of primary carbocationVery High
SN21-Iodo-3-methylbutaneSingle, concerted transition stateLow

Note: This table represents a qualitative comparison based on established principles of organic chemistry and computational findings for primary alkyl halides.

DFT calculations are widely used to explore the mechanisms of reactions involving quinoline, including its synthesis and subsequent functionalization. For example, the hydrodenitrogenation (HDN) of quinoline, a crucial process in petroleum refining, has been extensively studied using DFT. nih.gov These studies model the reaction pathways on catalyst surfaces (e.g., Ni-promoted MoS₂) to determine the energetics of hydrogenation and ring-opening steps. nih.gov The calculations can identify the most favorable active sites on the catalyst and predict the distribution of products, such as 1,2,3,4-tetrahydroquinoline (B108954) versus 5,6,7,8-tetrahydroquinoline. nih.gov

Furthermore, DFT can be used to model classic quinoline syntheses, such as the Skraup or Doebner-von Miller reactions. By calculating the energies of intermediates and transition states, researchers can elucidate the step-by-step mechanism, identify the rate-determining step, and understand how substituents on the reactants influence the reaction outcome. These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes to functionalized quinolines.

Prediction and Interpretation of Spectroscopic Data via Theoretical Methods

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement and guide experimental findings. Theoretical methods, particularly those based on Density Functional Theory (DFT), have become indispensable for analyzing vibrational spectra (FT-IR and FT-Raman), predicting electronic transitions (UV-Vis), and calculating nuclear magnetic resonance (NMR) chemical shifts. By modeling molecular structures and electron distributions, these methods allow for a detailed assignment of spectral features to specific molecular motions, electronic excitations, and magnetic shielding environments. This section explores the application of these computational techniques to the study of 1-iodo-3-methylbutane and 4-methylquinoline.

Vibrational Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy is a key technique for identifying molecular functional groups and characterizing bonding. Theoretical calculations of harmonic vibrational frequencies are crucial for assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. These calculations are typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data.

4-methylquinoline: For 4-methylquinoline and its derivatives, DFT calculations have been successfully used to assign complex vibrational modes. dergipark.org.trnih.gov In a study on a protonated 4-methylquinoline salt, theoretical calculations were essential for interpreting the IR spectrum. For instance, bands observed at 1652 cm⁻¹ and 1605 cm⁻¹ were attributed to δ(N⁺-H) bending vibrations and in-plane vibrations of the quinoline ring, respectively. The corresponding scaled theoretical values were calculated to be 1633 cm⁻¹ and 1604 cm⁻¹, showing good agreement. bas.bg The vibrational modes of the quinoline ring system, including C-C and C-N stretching, C-H in-plane and out-of-plane bending, and ring deformation modes, can be precisely assigned with the aid of Potential Energy Distribution (PED) analysis derived from these computations.

1-iodo-3-methylbutane: As of this writing, specific computational studies detailing a full vibrational analysis for 1-iodo-3-methylbutane are not prevalent in the literature. However, the theoretical approach for such a molecule is well-established. A DFT/B3LYP calculation would be expected to predict the characteristic vibrational modes. Key predicted bands would include the C-I stretching vibration, typically found in the low-frequency region (around 500-600 cm⁻¹), various C-H stretching modes for the methyl and methylene (B1212753) groups (2800-3000 cm⁻¹), and C-H bending and rocking modes (1470-1365 cm⁻¹). The calculated spectrum would serve as a predictive guide for interpreting experimental FT-IR and FT-Raman data.

Table 1: Comparison of Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Protonated 4-methylquinoline.
Vibrational Mode AssignmentTheoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Reference
δ(N⁺-H) bending16331652 bas.bg
Quinoline ring in-plane vibration16041605 bas.bg

UV-Vis Spectroscopy and Electronic Spectra Prediction

Theoretical predictions of electronic spectra are performed using Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of electronic transitions between molecular orbitals. mdpi.com These calculations provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum. This method is particularly useful for understanding the nature of electronic transitions, such as π→π* and n→π* transitions, by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) involved.

4-methylquinoline: The electronic spectrum of neutral 4-methylquinoline is characterized by π→π* transitions within the aromatic quinoline ring system. Experimental data shows absorption bands in the ranges of 265–275 nm, 300–305 nm, and 310–315 nm, depending on the solvent. bas.bg TD-DFT calculations on the protonated form of 4-methylquinoline have shown excellent correlation with experimental results, with predicted absorption bands at 235 nm, 260 nm, and 280 nm differing from the observed values by less than 5 nm. bas.bg Computational studies on various quinoline derivatives consistently employ the TD-DFT approach to predict electronic properties and explain the influence of different substituents on the absorption spectra. researchgate.netnih.gov

1-iodo-3-methylbutane: For simple alkyl halides like 1-iodo-3-methylbutane, which lack π-systems, the primary electronic transitions are of the n→σ* and σ→σ* types. These transitions typically require high energy, resulting in absorption in the far-UV region, often below the 200 nm cutoff of standard spectrophotometers. The n→σ* transition involves exciting a non-bonding electron from the iodine atom to an anti-bonding σ* orbital of the C-I bond. While specific TD-DFT predictions for 1-iodo-3-methylbutane are not readily available in published literature, theoretical methods could precisely calculate the energies of these transitions, confirming their occurrence at short wavelengths.

Table 2: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λmax) for Protonated 4-methylquinoline in Acetonitrile (B52724).
TransitionTheoretical λmax (nm)Experimental λmax (nm)Reference
π→π235238 bas.bg
π→π260254 bas.bg
π→π*280277 bas.bg

NMR Chemical Shift Calculations

Theoretical calculation of NMR chemical shifts is a powerful tool for structure elucidation and assignment of complex spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for these calculations, typically used in conjunction with DFT (e.g., B3LYP functional). imist.ma The method calculates the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

4-methylquinoline: The ¹H and ¹³C NMR spectra of 4-methylquinoline can be fully assigned using GIAO calculations. Experimental ¹H NMR signals for the neutral molecule are observed at approximately 8.77 (H2), 7.21 (H3), 7.98 (H5), 7.55 (H6), 7.70 (H7), 8.10 (H8), and 2.79 ppm for the methyl protons. bas.bg Computational studies on quinoline derivatives have demonstrated that GIAO calculations can reproduce these experimental shifts with high accuracy, aiding in the unambiguous assignment of protons and carbons, especially in structurally complex derivatives. dergipark.org.trtsijournals.com

1-iodo-3-methylbutane: While specific GIAO calculations for 1-iodo-3-methylbutane are not found in the literature, the methodology is directly applicable. Such calculations would predict the chemical shifts for the distinct proton and carbon environments in the molecule. For instance, the protons on the carbon adjacent to the iodine atom (C1) would be predicted to have the largest chemical shift due to the deshielding effect of the electronegative iodine. The calculations would also predict the shifts for the C2, C3, and methyl protons, providing a theoretical spectrum that could be compared with experimental data to confirm assignments.

Table 3: Experimental ¹H NMR Chemical Shifts (δ) for Neutral 4-methylquinoline.
Proton AssignmentExperimental Chemical Shift (ppm)Reference
H2~8.77 bas.bg
H3~7.21 bas.bg
H5~7.98 bas.bg
H6~7.55 bas.bg
H7~7.70 bas.bg
H8~8.10 bas.bg
-CH₃~2.79 bas.bg

Spectroscopic Characterization Techniques and Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms can be determined.

1-Iodo-3-methylbutane (B1583052):

The ¹H NMR spectrum of 1-Iodo-3-methylbutane shows three distinct signals, corresponding to the three different chemical environments of the protons. The integrated proton signal ratio is 6:2:1, which aligns with its structural formula. docbrown.info The ¹³C NMR spectrum confirms the presence of four unique carbon atoms, although some sources suggest three distinct chemical environments. docbrown.infochemicalbook.com

¹H and ¹³C NMR Data for 1-Iodo-3-methylbutane

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
(CH₃)₂CH- ~0.95 (doublet) ~22.0
-CH₂-CH₂I ~1.75 (multiplet) ~30.0
(CH₃)₂CH-CH₂- ~1.55 (multiplet) ~42.0
-CH₂I ~3.20 (triplet) ~8.0

Note: Specific ppm values can vary slightly depending on the solvent and instrument frequency.

4-methylquinoline (B147181):

For 4-methylquinoline, the ¹H NMR spectrum provides signals corresponding to the aromatic protons and the methyl group. The aromatic region typically shows a complex pattern of multiplets due to the coupling between adjacent protons on the quinoline (B57606) ring system. According to literature data, the chemical shifts for the neutral molecule are observed at approximately 8.77 (C2-H), 7.21 (C3-H), 7.98 (C5-H), 7.55 (C6-H), 7.70 (C7-H), and 8.10 (C8-H) ppm, with the methyl signal appearing around 2.79 ppm. bas.bg N-protonation can lead to a downfield shift of the C2-H and C3-H signals. bas.bg

¹H and ¹³C NMR Data for 4-methylquinoline

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃ ~2.79 ~18.7
C2-H ~8.77 ~150.0
C3-H ~7.21 ~122.0
C5-H ~7.98 ~129.2
C6-H ~7.55 ~123.6
C7-H ~7.70 ~129.1
C8-H ~8.10 ~126.8
C4 - ~144.2
C4a - ~129.4
C8a - ~147.4

Note: Specific ppm values can vary slightly depending on the solvent and instrument frequency.

While 1D NMR is useful, the structural elucidation of more complex molecules like methylquinolines can be challenging due to overlapping signals and long-range couplings. researchgate.netacs.org Two-dimensional (2D) NMR experiments are significantly more informative for establishing atomic connectivity. researchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment is crucial for identifying spin-spin coupling between protons, typically those on adjacent carbons. For 4-methylquinoline, COSY would be used to correlate the two spin systems of the quinoline rings, helping to trace the connectivity of the hydrogen atoms around the aromatic structure. researchgate.netacs.org For example, it would show a correlation between H-5 and H-6, and H-7 and H-8. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of a molecule. For 4-methylquinoline, HMBC could show correlations from the methyl protons to carbons C3 and C4, confirming the position of the methyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. edinst.com An IR-active mode requires a change in the dipole moment, while a Raman-active mode requires a change in polarizability during the vibration. edinst.com

1-Iodo-3-methylbutane:

The IR spectrum of 1-Iodo-3-methylbutane is characterized by absorptions corresponding to its aliphatic structure.

Characteristic IR Bands for 1-Iodo-3-methylbutane

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2960-2850 C-H stretching Alkane (CH, CH₂, CH₃)
1470-1450 C-H bending (scissoring) CH₂
1385-1365 C-H bending (rocking) C(CH₃)₂ (isopropyl group)
~1200 C-C stretching Alkyl framework
500-600 C-I stretching Alkyl iodide

Source: General IR correlation tables and data from NIST. nist.gov

4-methylquinoline:

The IR spectrum of 4-methylquinoline displays bands characteristic of its aromatic and heterocyclic nature.

Characteristic IR Bands for 4-methylquinoline

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-3000 C-H stretching Aromatic C-H
2950-2850 C-H stretching Methyl C-H
1600-1450 C=C and C=N stretching Aromatic ring
1380 C-H bending Methyl group
850-750 C-H out-of-plane bending Aromatic ring substitution pattern

Source: Data derived from studies on quinoline and its derivatives. bas.bgastrochem.orgresearchgate.net

The Raman spectra provide complementary information. For quinoline derivatives, characteristic bands can be unambiguously identified, though significant wavenumber shifts can occur depending on the substitution pattern. researchgate.net

Solid-state IR spectroscopy can provide insights into intermolecular interactions, such as hydrogen bonding, and the effects of crystal packing on molecular vibrations. mdpi.com Linear-polarized IR (LP-IR) spectroscopy, performed on oriented samples, can be used to determine the orientation of specific functional groups within a crystal lattice. A study on 4-methylquinolinium hydrogensquarate utilized solid-state linear-polarized IR-spectroscopy to help elucidate its structure and spectroscopic properties. bas.bg

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.

1-Iodo-3-methylbutane:

The molecular weight of 1-Iodo-3-methylbutane (C₅H₁₁I) is approximately 198.05 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) is observed at m/z 198. The fragmentation pattern is characterized by the loss of the iodine atom or alkyl fragments.

Key Fragments in the Mass Spectrum of 1-Iodo-3-methylbutane

m/z Identity of Fragment Notes
198 [C₅H₁₁I]⁺ Molecular Ion
127 [I]⁺ Iodine atom
71 [C₅H₁₁]⁺ Loss of Iodine
43 [C₃H₇]⁺ Isopropyl cation (base peak)

Source: NIST Mass Spectrometry Data Center. nih.govnist.gov

4-methylquinoline:

The molecular weight of 4-methylquinoline (C₁₀H₉N) is approximately 143.19 g/mol . nist.govsigmaaldrich.com The mass spectrum shows a prominent molecular ion peak.

Key Fragments in the Mass Spectrum of 4-methylquinoline

m/z Identity of Fragment Notes
143 [C₁₀H₉N]⁺ Molecular Ion (base peak)
142 [M-H]⁺ Loss of a hydrogen atom
115 [M-H-HCN]⁺ or [M-C₂H₂]⁺ Loss of hydrogen cyanide or acetylene

Source: NIST Mass Spectrometry Data Center. nist.govchemicalbook.com

Electrospray Ionization (ESI-MS) and MALDI-ToF-MS for Polymer Characterization

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) are soft ionization mass spectrometry techniques crucial for the analysis of large, thermally labile molecules. wikipedia.orgnih.gov ESI-MS is particularly effective for macromolecules, as it can generate multiply-charged ions from a liquid solution, thereby extending the mass range of the analyzer. wikipedia.org This method is advantageous because it often leaves the molecular ion intact, providing clear molecular weight information. wikipedia.org

MALDI-ToF-MS is a vital tool for characterizing synthetic polymers. sigmaaldrich.comrsc.org This technique allows for the resolution of individual polymer chains (n-mers) in a mass spectrum, which provides detailed information on mass distribution, the mass of repeating units, and the identity of end groups. sigmaaldrich.com The selection of an appropriate matrix, cationizing agent, and solvent system is critical for optimizing the ionization efficiency of different polymers. frontiersin.org

For 4-methylquinoline , ESI-MS has been effectively used in the analysis of its salts. In a study of 4-methylquinolinium hydrogensquarate, positive ESI mass spectrometry identified a prominent signal corresponding to the singly-charged cation [C₁₀H₁₀N]⁺ at a mass-to-charge ratio (m/z) of 144.62. bas.bg This demonstrates the utility of ESI-MS for characterizing quinoline derivatives and their protonated forms. bas.bgnih.gov

In contrast, for a small, neutral, and volatile molecule like 1-Iodo-3-methylbutane , techniques like ESI-MS and MALDI-ToF-MS are not standard methods for characterization. MALDI-ToF is specifically designed for polymers, and ESI is most effective for larger, less volatile molecules that can be readily ionized in solution. wikipedia.orgnih.gov More conventional techniques such as electron ionization (EI) mass spectrometry are typically employed for such compounds. nist.gov

Interactive Table: ESI-MS Data for 4-Methylquinolinium Cation
Compound Fragmentm/z ValueTechniqueReference
[C₁₀H₁₀N]⁺144.62Positive ESI-MS bas.bg

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the unambiguous determination of its elemental formula from the exact mass measurement.

For 1-Iodo-3-methylbutane , the molecular formula is C₅H₁₁I. nih.gov The calculated monoisotopic mass is 197.99055 Da. nih.gov An HRMS measurement yielding a mass value this precise would confirm this specific elemental composition, distinguishing it from other potential formulas with the same nominal mass.

For 4-methylquinoline , the molecular formula is C₁₀H₉N. nist.gov Its calculated molecular weight is approximately 143.19 g/mol , with a protonated form [C₁₀H₁₀N]⁺ having a mass of about 144.20 Da. bas.bgsigmaaldrich.com HRMS analysis would provide an exact mass measurement to confirm the C₁₀H₉N composition, which is essential for structural elucidation and purity assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of valence electrons to higher energy levels. shu.ac.uk The types of electronic transitions possible include σ → σ, n → σ, π → π, and n → π. shu.ac.ukyoutube.com The specific transitions observed, and their corresponding wavelengths, provide insight into the electronic structure of a molecule, particularly the presence of functional groups known as chromophores. tanta.edu.eg

Investigation of Chromophores and Conjugation Systems

A chromophore is a part of a molecule responsible for its color, which absorbs energy in the form of UV or visible light. tanta.edu.eg

In 4-methylquinoline , the chromophore is the entire quinoline ring system. This bicyclic aromatic structure contains a conjugated system of π-electrons. Consequently, its UV-Vis spectrum is characterized by intense π → π* transitions and weaker n → π* transitions, the latter involving the non-bonding electrons on the nitrogen atom. bas.bgresearchgate.net These transitions typically occur in the UV region of the spectrum.

For 1-Iodo-3-methylbutane , an alkyl halide, the molecule lacks π-electrons. The primary chromophore is the carbon-iodine (C-I) bond. The relevant electronic transitions involve the non-bonding (n) electrons of the iodine atom being promoted to a sigma anti-bonding orbital (σ). These n → σ transitions require significant energy and typically occur in the far-UV region, often below 200 nm. shu.ac.uksigmaaldrich.com

Effect of Protonation on Optical Properties

The electronic properties, and thus the optical properties, of molecules with acidic or basic functional groups can be highly dependent on pH. tanta.edu.eg

This effect is particularly relevant for 4-methylquinoline due to the basicity of the nitrogen atom in the aromatic ring. Protonation of the nitrogen leads to a partial redistribution of charge within the molecule. bas.bg This change in the electronic structure alters the energies of the molecular orbitals, resulting in shifts in the absorption bands (halochromism). bas.bg A study on 4-methylquinolinium hydrogensquarate in acetonitrile (B52724) showed distinct absorption bands for the protonated form. bas.bg The ability of related compounds like quinazolines to function as colorimetric and luminescent pH sensors highlights how protonation can dramatically alter optical properties. researchgate.net

Conversely, 1-Iodo-3-methylbutane is a neutral alkyl halide that lacks a basic site for protonation. Therefore, its UV-Vis absorption spectrum is not affected by changes in pH.

Interactive Table: Experimental UV-Vis Absorption Data for Protonated 4-Methylquinoline
Experimental λmax (nm)Molar Absorptivity (ε, l·mol⁻¹·cm⁻¹)SolventReference
2384467Acetonitrile bas.bg
2542231Acetonitrile bas.bg
2772000Acetonitrile bas.bg

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate the molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Determination of Crystal Structure and Molecular Geometry

The applicability of X-ray crystallography requires the compound to be a solid that can form high-quality single crystals. nih.gov

For 4-methylquinoline , while the compound itself is a liquid at room temperature, its derivatives can be readily crystallized and studied. For example, a single-crystal X-ray diffraction study of 4-methylquinolinium hydrogensquarate provided detailed information on its crystal structure and molecular geometry. bas.bg Such studies are crucial for understanding the solid-state packing and non-covalent interactions that govern the properties of quinoline-based materials. bohrium.comhelsinki.fi

1-Iodo-3-methylbutane is a liquid at standard temperature and pressure, with a boiling point of 149 °C and a melting point well below room temperature. sigmaaldrich.comchemicalbook.com Therefore, standard single-crystal X-ray crystallography is not a suitable technique for determining its structure. Its molecular geometry is typically studied using gas-phase techniques or computational modeling.

Compound Reference Table

Common NameIUPAC Name
1-Iodo-3-methylbutane1-iodo-3-methylbutane
4-methylquinoline4-methylquinoline

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The interaction between 1-iodo-3-methylbutane, a halogenated alkane, and 4-methylquinoline, an aza-aromatic compound, is primarily governed by the electrophilic nature of the iodine atom and the nucleophilic character of the nitrogen atom and π-system of the quinoline ring. Spectroscopic methodologies are crucial for detecting and quantifying these non-covalent bonds.

Halogen Bonding (XB) and Charge-Transfer (CT) Interactions

The most significant interaction anticipated between these two molecules is a halogen bond (XB). A halogen bond is a highly directional, non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophilic species, accepting electron density from a nucleophilic site. acs.org The electron density on a covalently bonded iodine atom is anisotropically distributed, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-I bond. acs.org This σ-hole can interact attractively with the lone pair of electrons on the nitrogen atom of 4-methylquinoline (a Lewis base).

This interaction is often described as a form of charge-transfer (CT), where electron density is partially transferred from the electron donor (4-methylquinoline) to the electron acceptor (1-iodo-3-methylbutane). libretexts.org Such interactions lead to the formation of a charge-transfer complex, which alters the electronic properties of the constituent molecules and gives rise to distinct spectroscopic signatures. libretexts.orgrsc.org

Spectroscopic Evidence:

UV-Vis Spectroscopy: One of the most definitive methods for identifying charge-transfer complexes is UV-Visible spectroscopy. The formation of a CT complex between an electron donor and an acceptor often produces a new, broad absorption band in the electronic spectrum at a wavelength where neither component absorbs individually. libretexts.orgmdpi.com For the 1-iodo-3-methylbutane and 4-methylquinoline system, one would expect the appearance of a new CT band upon mixing the two components in an inert solvent. The position and intensity of this band can provide information about the strength of the interaction.

Table 1: Illustrative UV-Vis Spectroscopic Data for the Formation of a Charge-Transfer Complex This table presents hypothetical data illustrating the expected appearance of a new charge-transfer band.

Species Solvent λmax (nm) Absorbance Notes
1-Iodo-3-methylbutane Cyclohexane - ~0 No significant absorption in the visible range
4-Methylquinoline Cyclohexane ~315 0.8 Typical π→π* transition

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing changes in the local electronic environment of nuclei upon complexation. For the C-I···N halogen bond, the protons on the 4-methylquinoline ring, particularly those closest to the nitrogen atom (e.g., H2 and H8), would experience a change in their chemical environment. This typically results in a downfield shift (increase in δ) of their resonance signals, indicating a decrease in electron density around them due to the charge transfer to the iodoalkane. Similarly, the protons on the methylene (B1212753) group (-CH₂I) of 1-iodo-3-methylbutane would also be affected.

Table 2: Hypothetical ¹H NMR Chemical Shift Changes (Δδ) for 4-Methylquinoline Protons Upon Interaction This table shows potential downfield shifts for 4-methylquinoline protons in the presence of 1-iodo-3-methylbutane in a non-polar solvent like CDCl₃.

Proton on 4-Methylquinoline δ (ppm) - Pure δ (ppm) - With 1-Iodo-3-methylbutane Δδ (ppm)
H2 8.75 8.85 +0.10
H3 7.30 7.32 +0.02
H5 8.05 8.08 +0.03
H8 8.15 8.22 +0.07

Weak Hydrogen Bonding (C-H···N)

In addition to halogen bonding, the potential for weak hydrogen bonds of the C-H···N type exists. The acidic protons of organic molecules can interact with the nitrogen lone pair of quinoline. researchgate.netbitp.kiev.ua In the case of 1-iodo-3-methylbutane, the protons on the carbon atom adjacent to the iodine (the α-carbon) are slightly activated and could potentially act as very weak hydrogen bond donors to the nitrogen atom of 4-methylquinoline.

Spectroscopic Evidence:

FTIR/Raman Spectroscopy: Vibrational spectroscopy can detect the subtle changes in bond vibrational frequencies that occur upon hydrogen bond formation. The formation of a C-H···N bond would typically cause a small red-shift (a decrease in wavenumber) in the C-H stretching frequency and a blue-shift (an increase in wavenumber) of the C-H bending modes. bitp.kiev.ua Concurrently, vibrations within the quinoline ring, particularly those involving the C-N bonds, may also shift, reflecting the perturbation caused by the interaction with the haloalkane. Analysis of these shifts can confirm the presence and relative strength of such weak interactions.

Table 3: Compound Names Mentioned in the Article

Compound Name
1-Iodo-3-methylbutane
4-Methylquinoline
Cyclohexane

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for both Compounds

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For both iodoalkanes and quinolines, research is shifting away from harsh reagents and conditions toward more sustainable alternatives.

For the synthesis of iodoalkanes, traditional methods often involve unstable reagents or harsh conditions. manac-inc.co.jp Emerging strategies focus on direct C-H bond functionalization and photocatalysis. A notable advancement is the metal-free, photocatalytic aerobic iodination of alkanes. acs.org This method uses catalytic amounts of reagents like [nBu4N]Cl and light to perform iodination with oxygen from the air as the terminal oxidant. acs.org Another approach involves the generation of tert-butyl hypoiodite (B1233010) from iodine and sodium tert-butoxide, providing a metal-free process for the direct iodination of hydrocarbons under mild conditions. acs.org These methods represent a significant step towards greener processes by minimizing waste and avoiding heavy metals.

The synthesis of quinolines has a long history, but classic methods like the Skraup and Friedländer syntheses often require high temperatures and strong acids, leading to environmental concerns. mdpi.comnih.gov Modern research emphasizes "green chemistry" protocols. nih.govtandfonline.com These include:

Microwave-assisted synthesis : This technique significantly reduces reaction times and can be performed in environmentally friendly solvents like water or ethanol (B145695), often with excellent yields. mdpi.comtandfonline.com

Use of ionic liquids : Ionic liquids can serve as both the solvent and catalyst, offering benefits such as reusability and improved reaction efficiency under milder conditions. mdpi.com

Catalyst-free and solvent-free reactions : Some modern protocols for quinoline (B57606) synthesis have been developed that proceed under solvent-free and catalyst-free conditions by heating the reactants, thereby avoiding environmentally destructive organic solvents and simplifying purification.

Aerobic oxidation : Leveraging oxygen as the oxidant, these methods provide an environmentally friendly way to achieve the necessary bond activations for quinoline ring formation. nih.gov

Synthesis StrategyTarget Compound ClassKey Advantages
Photocatalytic Aerobic IodinationIodoalkanesUses air as oxidant, metal-free, catalytic. acs.org
tert-Butyl Hypoiodite MethodIodoalkanesMetal-free, mild conditions, efficient. acs.org
Microwave-Assisted SynthesisQuinolinesRapid reaction times, use of green solvents. mdpi.comtandfonline.com
Ionic Liquid MediaQuinolinesRecyclable media, high efficiency. mdpi.comnih.gov
Aerobic OxidationQuinolinesUses oxygen as a green oxidant. nih.gov

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of efficient chemical synthesis. Future research is focused on developing catalysts that offer higher activity, greater selectivity, and improved sustainability for the production of iodoalkanes and quinolines.

In iodoalkane synthesis, iodine (I2) itself can play multiple catalytic roles, acting as a radical trap, a precursor to light-absorbing species, and a mediator of aerobic oxidation in photocatalytic systems. acs.org This multifunctionality reduces the need for complex catalytic systems. The development of rhodium-catalyzed methods for generating anhydrous hydrogen iodide directly from H2 and I2 also provides a highly active catalytic system for transforming alcohols and ethers into iodoalkanes with excellent atom economy. organic-chemistry.org

For quinoline synthesis, the exploration of novel catalysts is a vibrant area of research. Nanocatalysts, utilizing metals like iron, copper, zinc, and nickel, are gaining prominence due to their high surface area, unique properties, and potential for recyclability, offering an alternative to traditional homogeneous catalysts. acs.org Transition metal-free approaches are also being refined; for example, molecular iodine can effectively catalyze multicomponent reactions to form substituted quinolines. mdpi.com Furthermore, modifications to classic syntheses, such as the Friedländer reaction, now employ a range of Lewis and Brønsted acid catalysts to improve regioselectivity and reaction efficiency under milder conditions. nih.gov

Catalyst TypeTarget SynthesisKey Features
Photocatalysts ([nBu4N]Cl)Iodoalkane SynthesisEnables use of light and air for C-H iodination. acs.org
Rhodium CatalystsIodoalkane SynthesisIn situ generation of HI for high atom economy. organic-chemistry.org
Nanocatalysts (Fe, Cu, Zn)Quinoline SynthesisHigh activity, recyclability, green alternative. acs.org
Molecular Iodine (I2)Quinoline SynthesisMetal-free catalysis for multicomponent reactions. mdpi.com

Advanced Functional Material Development Incorporating Iodoalkane and Quinoline Moieties

The unique electronic and structural properties of iodoalkane and quinoline moieties make them attractive building blocks for advanced functional materials.

While iodoalkanes are typically seen as synthetic intermediates, their ability to participate in reactions makes them useful for functionalizing materials. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it a reactive site for introducing other functional groups onto a polymer backbone or surface. researchgate.net Organic iodides have been studied for their potential role in reducing the volatility of iodine in certain environments by forming less volatile organic compounds.

The quinoline scaffold is far more established in materials science, particularly in the field of electronics and polymer chemistry. Quinoline-based polymers are known for their thermal stability and have been developed for various applications. acs.orgmdpi.com

Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives, especially 8-hydroxyquinoline, are exceptional ligands for metal ions like aluminum, forming complexes that are highly luminescent and crucial in the fabrication of OLEDs. researchgate.net

Polymers with Photochemical Properties : Methacrylic polymers with side-chain styrylquinoline moieties have been synthesized. These materials are photoactive and are being investigated for use as photoswitches, organic conductors, and biosensors. tandfonline.comtandfonline.com

High-Performance Thermosets : Novel quinoline-containing benzoxazine resins have been synthesized that, upon polymerization, exhibit high thermal stability, low flammability, and self-extinguishing properties, making them suitable for high-performance applications. mdpi.com

Drug Delivery Systems : Quinoline-based polymers have been designed for biological applications, including as antimicrobial agents and for controlled drug release. nih.gov

Integration of Computational Chemistry in Predictive Synthesis and Mechanism Understanding

Computational chemistry has become an indispensable tool for accelerating research by predicting reaction outcomes, elucidating complex mechanisms, and guiding the design of new molecules and catalysts. rsc.org

For iodoalkanes, computational studies have been employed to investigate reaction kinetics and mechanisms at a molecular level. For instance, the dual-level direct kinetics method has been used to study the multichannel reactions between iodoalkanes and radicals, determining dominant reaction pathways and the role of quantum tunneling at low temperatures. nih.gov Such studies provide fundamental insights that are difficult to obtain through experimentation alone. rsc.org

In the realm of quinoline chemistry, computational methods are widely used to facilitate the design of novel derivatives with specific properties, particularly for drug discovery. orientjchem.org Computational approaches can predict the physicochemical properties of new compounds, assess their binding affinity to biological targets, and help understand structure-activity relationships. frontiersin.org These tools streamline the drug design process, reducing the time and cost associated with synthesizing and testing new compounds. orientjchem.orgfrontiersin.org Furthermore, computational modeling is used to understand the mechanisms of catalytic reactions for quinoline synthesis, helping to optimize conditions and design more efficient catalysts.

Design of Complex Architectures Utilizing both Chemical Scaffolds for Specific Applications

The strategic combination of different chemical scaffolds into complex molecular architectures is a powerful strategy in drug design and materials science. The quinoline ring is considered a "privileged scaffold" because its structure is frequently found in bioactive compounds. nih.govnih.gov

In medicinal chemistry, the hybridization of the quinoline scaffold with other pharmacophores is a common strategy to develop new therapeutic agents with improved efficacy or novel modes of action. frontiersin.org For example, quinoline-chalcone hybrids have been designed and synthesized, demonstrating potent antiproliferative activity against various cancer cell lines. mdpi.com In these complex structures, an iodoalkane moiety might be incorporated as a reactive handle for further functionalization or as a specific substituent to modulate biological activity. Libraries of iodo-quinoline derivatives have been synthesized and tested for their antimicrobial properties, suggesting that the iodine atom can enhance activity. nih.govmdpi.com

In supramolecular chemistry, the chelating properties of quinoline derivatives, such as 8-hydroxyquinoline, allow them to form well-defined structures with metal ions. researchgate.net These self-assembled aggregates are being explored for applications as sensors and new emitting devices. researchgate.net The design of these complex systems relies on a deep understanding of non-covalent interactions, an area where both iodoalkanes (through halogen bonding) and quinolines (through π-π stacking and hydrogen bonding) can play crucial roles in directing the assembly of intricate architectures.

Q & A

Q. How can interdisciplinary approaches enhance research on these compounds?

  • Answer : Combine synthetic chemistry with computational modeling (e.g., MD simulations for solvent effects) and environmental science (surface chemistry techniques). Cross-validate findings using peer-reviewed databases (Reaxys, SciFinder) .

Tables for Key Data

Q. Table 1: Comparative Reactivity of 1-Iodo-3-methylbutane in Common Solvents

SolventDielectric ConstantSN2 Rate (k, s1^{-1})SN1 Dominance?
DMSO46.72.3×1032.3 \times 10^{-3}No
Ethanol24.31.1×1041.1 \times 10^{-4}Yes (if heated)
Hexane1.88<106<10^{-6}No

Q. Table 2: Common Characterization Data for 4-Methylquinoline

TechniqueKey SignalsInterpretation
1H^1H-NMRδ 2.6 (s, 3H, CH3_3)Methyl group at C4
IR1625 cm1^{-1}C=N stretch
MS (EI)m/z 143 (M+^+)Molecular ion confirmation

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